molecular formula C14H13ClN2O3S B2356947 N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide CAS No. 325474-69-9

N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No. B2356947
CAS RN: 325474-69-9
M. Wt: 324.78
InChI Key: CAJQZVACVRTVJS-UHFFFAOYSA-N
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Description

“N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide” is a chemical compound with the molecular formula C14H13ClN2O3S . Its average mass is 324.783 Da and its monoisotopic mass is 324.033539 Da .


Molecular Structure Analysis

The molecular structure of “N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide” consists of a central acetamide group attached to a phenyl group, which is further connected to a sulfonyl group and a chlorophenyl group .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 81.8±0.4 cm3, and a polar surface area of 84 Å2 . It also has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Antimicrobial Activity

N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide has been evaluated for its antimicrobial potential. Researchers have studied its inhibitory effects against bacterial and fungal strains. Particular emphasis was placed on evaluating the inhibition of microbial adhesion to surfaces as a possible means of reducing the burden of biofilm-associated infections .

Antioxidant Properties

The compound was also assessed for its antioxidant activity. Researchers employed assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power. These investigations aimed to understand its potential as an antioxidant agent .

Toxicity Testing

Toxicity studies were conducted using freshwater cladoceran Daphnia magna Straus. Researchers explored the compound’s impact on this aquatic organism, providing insights into its safety profile .

In Silico Analysis

Computational studies were performed to predict the compound’s antimicrobial effect and toxicity. These in silico analyses contribute to our understanding of its potential pharmacological properties .

Drug Design Prospects

Given its promising antimicrobial activity, N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide could serve as a scaffold for developing novel antimicrobial agents. Researchers specifically highlighted its potential against Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .

Chemical Characterization

The compound’s structure and properties have been thoroughly characterized using techniques such as elemental analysis, mass spectrometry (MS), nuclear magnetic resonance (NMR), UV/VIS spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. These analyses confirmed the assigned structures and verified the purities of the synthesized compounds .

properties

IUPAC Name

N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-10(18)16-12-4-6-13(7-5-12)17-21(19,20)14-8-2-11(15)3-9-14/h2-9,17H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJQZVACVRTVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide

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